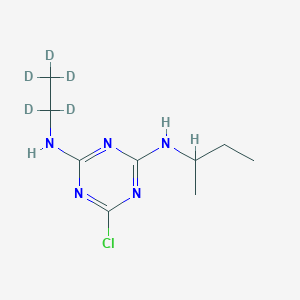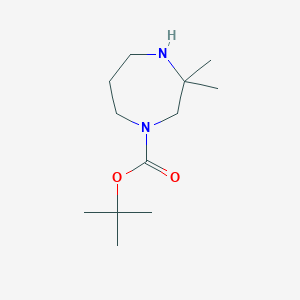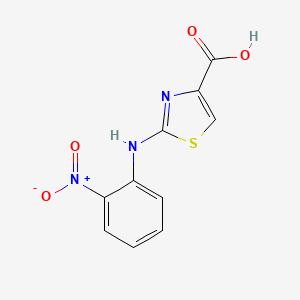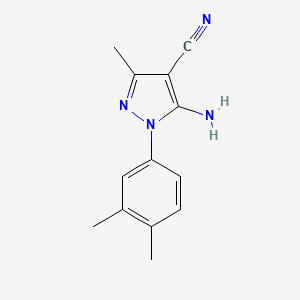![molecular formula C15H14N4OS B1415405 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-40-2](/img/structure/B1415405.png)
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Übersicht
Beschreibung
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has been studied for its synthesis and biological activity. A series of novel compounds related to this chemical structure have been synthesized and tested for analgesic and anti-inflammatory activities in vivo. These compounds showed promising results in these biological tests, indicating their potential therapeutic applications (Demchenko et al., 2015).
Antitumor Effects
Research into thiazolo[4,5-d]pyridazin-4(5H)-one derivatives includes a study on their antitumor effects. Newly synthesized compounds with this core structure have shown inhibitory activities against various cancer cell lines, including colorectal, liver, and ovarian cancer. These compounds have demonstrated significant potential in cancer treatment, particularly through their inhibition of Aurora A kinase and KSP (El‐All et al., 2015).
Antimicrobial Activity
Compounds based on the thiazolo[4,5-d]pyridazin-4(5H)-one framework have been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against various microorganisms, indicating their potential as chemotherapeutic agents in treating infections (Abdelhamid et al., 2010).
Cytotoxicity and Anticancer Activity
Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been synthesized and evaluated for their cytotoxicity effects on different cell lines, including HepG2 and Balb/c 3T3 cells. These studies have revealed promising results in the field of cancer research, with some compounds showing moderate inhibitory activity against tested cell lines (Lozynskyi et al., 2018).
Novel Synthesis Approaches
Researchers have also developed novel synthesis approaches for compounds related to 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. These methods have enabled the creation of new compounds with potential applications in various scientific fields, including drug discovery and material science (Poomathi et al., 2015).
Wirkmechanismus
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through π–π interactions, which are common in drug-receptor interactions.
Eigenschaften
IUPAC Name |
7-phenyl-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYFAXQUJUTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)



![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)
![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)

